2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl CAS number
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl CAS number
An In-Depth Technical Guide to 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
Abstract
This technical guide provides a comprehensive overview of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, commonly known as tBuXPhos. A cornerstone of modern organometallic chemistry, tBuXPhos has emerged as a highly versatile and robust ligand for palladium-catalyzed cross-coupling reactions. Its unique structural architecture, characterized by significant steric bulk and electron-rich properties, enables unprecedented efficiency in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, particularly with challenging and historically unreactive substrates. This document will delve into the ligand's fundamental properties, synthesis, mechanistic underpinnings in catalysis, and provide field-proven protocols for its application in key transformations relevant to researchers in pharmaceutical development and fine chemical synthesis.
Introduction and Core Attributes
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, a member of the Buchwald family of biaryl phosphine ligands, has revolutionized the field of palladium-catalyzed cross-coupling.[1] Its development was a direct response to the need for catalysts capable of activating recalcitrant substrates, such as aryl chlorides, under mild conditions.[2] The ligand's efficacy stems from a masterful combination of steric and electronic properties engineered into its biaryl backbone.[3]
The defining feature of tBuXPhos is its significant steric hindrance, originating from the di-tert-butylphosphino group on one phenyl ring and the triisopropylphenyl group on the other. This bulk is not merely incidental; it is the primary driver of the ligand's ability to promote the formation of highly reactive, monoligated L-Pd(0) catalytic species.[3] This single-ligand coordination is crucial for preventing catalyst deactivation and for opening a coordination site necessary for the catalytic cycle to proceed. Furthermore, the electron-donating nature of the alkyl groups on the phosphorus atom enhances the electron density at the palladium center, which critically facilitates the initial oxidative addition step of the catalytic cycle—often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[4][5]
A key practical advantage of tBuXPhos is its stability. Unlike many other phosphine ligands that are sensitive to air and moisture, tBuXPhos is an air-stable crystalline solid, which simplifies handling, storage, and reaction setup, making it a reliable tool for both academic and industrial laboratories.[3][6]
Physicochemical and Structural Data
A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physical data for tBuXPhos are summarized below.
| Property | Value | Reference |
| CAS Number | 564483-19-8 | [7] |
| Molecular Formula | C₂₉H₄₅P | [8] |
| Molecular Weight | 424.65 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 146-151 °C | [8] |
| Common Synonyms | tBuXPhos, tert-Butyl XPhos | [8] |
| Stability | Air-stable | [6] |
Synthesis of tBuXPhos
The synthesis of tBuXPhos is a multi-step process that involves the strategic formation of the sterically hindered biaryl backbone followed by phosphination. The following protocol is a representative example of its synthesis.
Experimental Protocol: Synthesis of tBuXPhos
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Step 1: Grignard Reagent Formation and Biaryl Coupling [9]
-
To a 1 L three-necked flask, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen), add magnesium shavings (5.6 g) and 2-bromo-1,3,5-triisopropylbenzene (32.5 g).
-
Add 300 mL of anhydrous tetrahydrofuran (THF). The mixture is gently heated to initiate the formation of the Grignard reagent.
-
Once the Grignard formation is underway, slowly add a solution of 2-bromochlorobenzene (20.0 g) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction to reflux for 2 hours to drive the coupling reaction to completion, forming 2-bromo-2',4',6'-triisopropylbiphenyl.
Step 2: Phosphination [9]
-
Cool the reaction mixture to room temperature.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (2.4 g) as a catalyst and stir for 30 minutes.
-
Slowly add di-tert-butylphosphine chloride (18.8 g) to the mixture at room temperature.
-
Heat the reaction to reflux for 5 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl as a white solid.
The Role of tBuXPhos in Catalysis: A Mechanistic Perspective
The success of tBuXPhos lies in its ability to efficiently facilitate the canonical steps of palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation (or its equivalent in C-N/C-O couplings), and reductive elimination.[10]
dot digraph "Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: Generalized Palladium Catalytic Cycle with tBuXPhos", labelloc=b, fontsize=12, rankdir=LR, splines=ortho, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Figure 1: Generalized Palladium Catalytic Cycle with tBuXPhos. This diagram illustrates the key steps facilitated by the ligand: oxidative addition of an aryl halide (Ar-X) to the Pd(0) center, transmetalation with an organometallic reagent (R-M), and the final product-forming reductive elimination.
-
Oxidative Addition: The electron-rich nature of tBuXPhos accelerates the insertion of the Pd(0) center into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, and the ligand's ability to promote it is key to its success with unreactive substrates.[4]
-
Transmetalation/Ligand Exchange: In Suzuki couplings, an organoboron species exchanges its organic group with the halide on the palladium center. In Buchwald-Hartwig aminations, the amine coordinates to the palladium, and a base facilitates the deprotonation to form a palladium-amido complex.[10]
-
Reductive Elimination: This is the final, product-forming step. The steric bulk of tBuXPhos creates a congested environment around the palladium center, which promotes the reductive elimination of the newly coupled product (Ar-R).[11] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The ligand's structure is thought to enforce a conformation that brings the two coupling partners into proximity, thereby lowering the activation energy for this crucial step.[3][11]
Applications and Experimental Protocols
tBuXPhos has demonstrated exceptional utility across a wide range of cross-coupling reactions.[1] It is particularly valued for its performance in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation. The use of tBuXPhos enables the coupling of sterically hindered or electron-rich aryl chlorides with various boronic acids and esters.
This protocol describes the coupling of an aryl chloride with a phenylboronic acid.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid or Ester (1.1 - 1.5 equiv)
-
Palladium source: e.g., Pd₂(dba)₃ (1-2 mol % Pd)
-
tBuXPhos ligand (1.1 - 1.2 x mol % of Pd)
-
Base: e.g., K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous Solvent: e.g., Toluene, Dioxane, or THF
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, the boronic acid, and the base.
-
In a glovebox or under a positive flow of inert gas, add the palladium source and the tBuXPhos ligand.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite if necessary.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application 2: Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for constructing C-N bonds, crucial for the synthesis of countless pharmaceuticals and materials.[12] tBuXPhos excels in coupling a wide array of amines and amides with aryl halides and triflates, even with sterically demanding partners.[2][13]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst: e.g., tBuXPhos Pd G3 (1-2 mol %) or generate catalyst in situ with Pd(OAc)₂ and tBuXPhos.
-
Base: e.g., NaOt-Bu, K₂CO₃, or LHMDS (1.4 - 2.0 equiv)
-
Anhydrous Solvent: e.g., Toluene or Dioxane
Procedure:
-
If using an in-situ generated catalyst, add the palladium source and tBuXPhos to an oven-dried reaction vessel. If using a precatalyst, add it directly.
-
Add the base to the vessel. This is typically done inside a glovebox, especially when using air-sensitive bases like NaOt-Bu.
-
Add the aryl bromide and the solvent.
-
Finally, add the amine via syringe.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography to yield the arylamine product.
Conclusion
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) stands as a testament to the power of rational ligand design in catalysis. Its unique combination of steric bulk and electron-richness has rendered it an indispensable tool for overcoming long-standing challenges in cross-coupling chemistry. By enabling the use of less reactive coupling partners, facilitating reactions at lower catalyst loadings, and demonstrating broad functional group tolerance, tBuXPhos continues to empower innovation in drug discovery, materials science, and complex molecule synthesis.[2][14] Its robustness and ease of handling further cement its status as a ligand of choice for chemists aiming to construct complex molecular architectures with efficiency and reliability.
References
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Surry, D. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Retrieved February 8, 2026, from [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 8, 2026, from [Link]
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Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings? Retrieved February 8, 2026, from [Link]
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Barder, T. E., et al. (2008). Insights into Amine Binding to Biaryl Phosphine Palladium Oxidative Addition Complexes and Reductive Elimination from Biaryl Phosphine Arylpalladium Amido Complexes via Density Functional Theory. Journal of the American Chemical Society. Retrieved February 8, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 8, 2026, from [Link]
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Lipshutz, B. H., et al. (2016). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Green Chemistry. Retrieved February 8, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 8, 2026, from [Link]
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The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved February 8, 2026, from [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. Retrieved February 8, 2026, from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 8, 2026, from [Link]
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Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. DSpace@MIT. Retrieved February 8, 2026, from [Link]
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DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved February 8, 2026, from [Link]
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The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved February 8, 2026, from [Link]
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The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved February 8, 2026, from [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
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